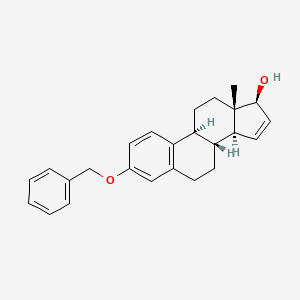

15,16-Dehydro Estradiol 3-Benzyl Ether

Description

Structure

3D Structure

Properties

CAS No. |

690996-26-0 |

|---|---|

Molecular Formula |

C25H28O2 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

(13S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C25H28O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10-12,15,21-24,26H,7,9,13-14,16H2,1H3/t21?,22?,23?,24-,25-/m0/s1 |

InChI Key |

YWHIUZLVKVDQAM-BOSQQAFTSA-N |

SMILES |

CC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

Isomeric SMILES |

C[C@]12CCC3C(C1C=C[C@@H]2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

Canonical SMILES |

CC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

Synonyms |

(17β)-3-(Phenylmethoxy)-estra-1,3,5(10),15-tetraen-17-ol; |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 15,16 Dehydro Estradiol 3 Benzyl Ether and Analogs

Stereoselective Synthesis of the Dehydroestradiol Core

The creation of the 15,16-dehydroestradiol core, characterized by a double bond between carbons 15 and 16, is a critical step that requires precise stereochemical control. A common strategy to introduce unsaturation into a steroid ring system is through elimination reactions. For instance, the introduction of a 16,17-double bond in corticosteroids can be achieved by the elimination of a 17-acyloxy group. nih.gov This is typically accomplished by first acylating the 17α-hydroxyl group and then heating the intermediate with a base like potassium acetate (B1210297) in a solvent such as dimethylformamide (DMF) to induce deacylation and form the desired olefin. nih.gov

A similar principle can be applied to generate the 15,16-double bond. The synthesis could start from a precursor with a suitable leaving group at either the C-15 or C-16 position. For example, novel estrone-based compounds bearing 15β-oxa-linked substituents have been synthesized as potential enzyme inhibitors, demonstrating that the C-15 position is accessible for modification. nih.gov The synthesis of α,β-unsaturated esters can be achieved with high stereoselectivity by reacting α-silylated ester magnesium enolates with aldehydes, which, after work-up, yield pure E-unsaturated esters. rsc.org While not directly applied to the estradiol (B170435) core in the provided literature, this highlights the types of stereoselective methodologies available for creating unsaturated systems. The synthesis of prostaglandins (B1171923) has also involved 1,4-conjugate additions of vinyl cuprates to cyclopentenones to build the core structure, another example of stereocontrolled synthesis. nih.gov

Strategies for 3-O-Benzylation and Related Etherification Reactions

The benzylation of the 3-hydroxyl group of the estradiol core is a crucial step to produce the target compound. This is a form of alcohol protection, and the benzyl (B1604629) ether is chosen for its robustness under various reaction conditions. nih.gov

The most common method for this transformation is the Williamson ether synthesis . nih.govorganic-chemistry.org This SN2 reaction involves deprotonating the phenolic 3-hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, benzyl bromide or benzyl chloride. nih.govmasterorganicchemistry.com

Key reagents and conditions include:

Base : Sodium hydride (NaH) is a frequently used strong base for this purpose. nih.gov For substrates sensitive to harsh conditions, a milder base like silver oxide (Ag₂O) can be used to allow for more selective protection. organic-chemistry.orglibretexts.org

Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are preferred as they enhance the nucleophilicity of the alkoxide ion. nih.govnumberanalytics.comwikipedia.org

Alkylating Agent : Benzyl bromide (BnBr) is a common choice. nih.gov

For substrates that are unstable under the strongly basic conditions of the Williamson synthesis, alternative methods have been developed. One such method uses 2-benzyloxy-1-methylpyridinium triflate (BnOPT), which allows for benzylation to occur under mild, nearly neutral thermal conditions, thus avoiding harsh bases or acids. orgsyn.org Another approach for sensitive substrates is the use of benzyl trichloroacetimidate (B1259523) under acidic conditions. organic-chemistry.org

| Method | Key Reagents | Typical Conditions | Advantages/Considerations | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Alcohol, NaH (base), Benzyl Bromide (alkylating agent) | 0°C to ambient temperature in dry DMF or THF | Robust, widely used. Requires strongly basic conditions. | nih.gov |

| Williamson (Mild Base) | Alcohol, Ag₂O (base), Benzyl Halide | Milder conditions, useful for selective protection. | Good for substrates with multiple hydroxyl groups. | organic-chemistry.orglibretexts.org |

| BnOPT Method | Alcohol, 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) | Mild heating under neutral conditions. | Excellent for base-sensitive or acid-sensitive substrates. | orgsyn.org |

| Trichloroacetimidate Method | Alcohol, Benzyl trichloroacetimidate | Acidic conditions. | Alternative for base-sensitive substrates. | organic-chemistry.org |

Synthesis of 15,16-Dehydro Estradiol 3-Benzyl Ether Derivatives and Probes

Once this compound is synthesized, it can serve as a scaffold for creating a variety of derivatives and probes for biological research. These probes are often designed to interact with specific biological targets, such as enzymes or receptors.

Fluorescent Probes: Fluorescently labeled estradiol analogs are valuable tools for studying estrogen receptors (ER), cellular uptake, and intracellular transport in real-time. jenabioscience.comjenabioscience.com A common strategy involves synthesizing an estradiol derivative with a linker that can be conjugated to a fluorophore. For example, a novel estradiol-mimetic fluorescent probe was created from diethylstilbestrol (B1670540) for use in fluorescence polarization assays to identify ER ligands. nih.govdrugbank.com Another approach could involve attaching a fluorescent dye, such as a BODIPY derivative, to the estradiol core.

Enzyme Inhibitor Derivatives: Estradiol derivatives are frequently designed to inhibit enzymes involved in estrogen biosynthesis, which is a key strategy in treating estrogen-dependent diseases. wikipedia.orgresearchgate.net

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitors : This enzyme catalyzes the final step in the synthesis of estradiol. mdpi.com Researchers have prepared estradiol derivatives with modifications at the C3 position, such as adding a m-carbamoylphenyloxy group via microwave-assisted synthesis, to create potent inhibitors. mdpi.com Derivatives with substituents at the C15 position have also been synthesized and evaluated as 17β-HSD1 inhibitors. nih.gov

Aromatase Inhibitors : Aromatase converts androgens to estrogens, and its inhibition is a major therapeutic target. researchgate.netnih.gov Steroidal derivatives with substitutions on the A or B ring have been synthesized and shown to be effective competitive inhibitors of aromatase. nih.gov

The design of these derivatives often involves creating structures that mimic the natural substrate to bind to the enzyme's active site. scbt.com

Optimization of Reaction Conditions for Research-Scale Production

Optimizing reaction conditions is essential for improving yields, reducing reaction times, and ensuring reproducibility in a research-scale setting. For the synthesis of estradiol ethers, several parameters can be adjusted.

Williamson Ether Synthesis Optimization : The yield and rate of the Williamson ether synthesis are highly dependent on the reaction conditions. wikipedia.org

Solvent and Base : The choice of solvent and base is critical. Strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or DMSO generally give higher yields compared to weaker bases in protic solvents. numberanalytics.com

Temperature : Increasing the temperature can accelerate the reaction but may also promote side reactions, such as elimination, especially with secondary alkyl halides. numberanalytics.comwikipedia.org Typical laboratory conditions range from 50 to 100 °C. wikipedia.org

Catalysts : In cases with unreactive alkylating agents, adding a catalyst like an iodide salt can improve the reaction rate. byjus.com

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. asianpubs.org It has been successfully applied to etherification and esterification reactions, significantly reducing reaction times from hours to minutes and often improving yields. wikipedia.orgasianpubs.orgorganic-chemistry.org This method is particularly beneficial for research-scale production where rapid synthesis of different analogs is desired.

Response Surface Methodology (RSM) : For complex optimizations involving multiple variables, Response Surface Methodology (RSM) is a statistical approach used to evaluate the effects of various factors simultaneously. nih.govresearchgate.net This method has been used to optimize the extraction of phenolic compounds by varying parameters like solvent concentration, temperature, and time to maximize yield. nih.govnih.govchula.ac.th A similar approach could be systematically applied to the synthesis of this compound to identify the optimal conditions for yield and purity.

| Parameter | Variables/Conditions | Impact on Reaction | Reference |

|---|---|---|---|

| Solvent | Polar aprotic (DMF, DMSO, Acetonitrile) vs. Protic/Apolar | Polar aprotic solvents enhance nucleophilicity and increase reaction rates and yields. | numberanalytics.comwikipedia.org |

| Base | Strong bases (NaH, KOtBu) vs. Weaker bases (NaOH) | Strong bases are more effective at generating the nucleophilic alkoxide, leading to higher yields. | numberanalytics.com |

| Temperature | Typically 50-100 °C | Higher temperatures increase reaction rate but can also increase undesired elimination side reactions. | wikipedia.org |

| Reaction Time | 1-8 hours (conventional) vs. minutes (microwave) | Microwave irradiation can dramatically shorten reaction times. | wikipedia.orgorganic-chemistry.org |

| Catalyst | Iodide salts (e.g., KI) or Silver salts (e.g., Ag₂O) | Can be used to activate unreactive alkylating agents or enable milder reaction conditions. | byjus.com |

Considerations for Radiosynthesis in Research Applications

Radiolabeled estradiol derivatives are indispensable tools for non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov These tracers allow for the in vivo visualization and quantification of estrogen receptor (ER) expression in tumors, which is crucial for cancer diagnosis and therapy planning. openmedscience.com Fluorine-18 (¹⁸F) is the most commonly used radioisotope for PET due to its favorable half-life (109.8 min) and low positron energy. nih.govacs.org

The synthesis of ¹⁸F-labeled estradiol derivatives presents unique challenges:

Speed : The synthesis must be rapid due to the short half-life of ¹⁸F.

Specific Activity : High specific activity (radioactivity per mole of substance) is required to avoid saturating the target receptors with non-radioactive compound. acs.org

Purity : The final product must be of high radiochemical purity to ensure that the detected signal originates from the desired tracer and not from radioactive impurities. researchgate.net

Several ¹⁸F-labeling strategies have been developed:

Nucleophilic Substitution : This is the most common method, where ¹⁸F-fluoride ion displaces a good leaving group (like a tosylate or triflate) on a precursor molecule. mdpi.com The synthesis of 16α-[¹⁸F]fluoroestradiol ([¹⁸F]FES), the only FDA-approved PET tracer for ER imaging, often uses this approach. nih.govnih.gov

Prosthetic Groups and Click Chemistry : To simplify the labeling of complex molecules under mild conditions, a small, pre-labeled molecule (a prosthetic group) is often used. mdpi.com For example, an ¹⁸F-labeled azide (B81097) can be attached to an alkyne-modified estradiol derivative using a highly efficient Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. acs.orgnih.govmdpi.com

One-Step Isotope Exchange : Newer methods aim to simplify the radiosynthesis process further. One-step ¹⁸F-¹⁹F isotope exchange reactions on ammoniomethyl-trifluoroborate (AmBF₃) groups have been developed, allowing for rapid labeling with high radiochemical yield and purity without the need for complex purification steps like HPLC. nih.govresearchgate.net

These radiosynthesis routes are often performed in automated synthesis modules to ensure consistency, safety, and compliance with stringent quality control standards for clinical use. researchgate.netmdpi.com

Molecular and Cellular Mechanisms of Action

Estrogen Receptor (ER) Binding Dynamics and Selectivity Studies

The interaction of a ligand with estrogen receptors (ERα and ERβ) is a critical determinant of its estrogenic or anti-estrogenic activity. These interactions are multifaceted, involving binding affinity, the kinetics of the association and dissociation, and the subsequent conformational changes induced in the receptor.

Competitive radiometric binding assays are a standard method to determine the relative binding affinity (RBA) of a test compound for estrogen receptors. In this technique, the compound of interest competes with a radiolabeled form of estradiol (B170435) (e.g., [3H]estradiol) for binding to either ERα or ERβ. ebi.ac.uk The ability of the compound to displace the radiolabeled estradiol indicates its affinity for the receptor. While specific RBA data for 15,16-Dehydro Estradiol 3-Benzyl Ether are not extensively published, the principles of the assay allow for a comparative framework. For context, various substituted estradiol derivatives have been evaluated using this method to determine their ER binding affinities. nih.gov The presence of the bulky 3-benzyl ether group on the estradiol core of this compound would be expected to influence its binding affinity, potentially lowering it compared to estradiol, as the 3-hydroxyl group is crucial for strong hydrogen bonding within the receptor's ligand-binding pocket. nih.gov

Table 1: Illustrative Data from Competitive Radiometric Binding Assays for Estradiol Derivatives (Note: This table is illustrative of the type of data obtained from these assays; specific data for this compound is not available in the reviewed literature.)

| Compound | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) |

|---|---|---|

| Estradiol | ERα | 100 |

| Estradiol | ERβ | 100 |

| Estriol | ERα | 15 |

| Estriol | ERβ | 30 |

| 17α-Ethinylestradiol | ERα | 120 |

Beyond simple affinity, the kinetics of how a ligand binds to and dissociates from the estrogen receptor can define its biological activity. Techniques like surface plasmon resonance (SPR) are used to measure the association rate (kₐ) and dissociation rate (kₑ) of a ligand, which together determine the equilibrium dissociation constant (Kₑ). nih.govnih.gov Agonists, such as estradiol, typically exhibit rapid association and dissociation rates. researchgate.net In contrast, antagonists often show much slower association rates, which is thought to be related to binding to a different, inactive conformation of the receptor. nih.govresearchgate.net

For this compound, a kinetic analysis would reveal whether the 3-benzyl ether modification alters the binding and unbinding rates compared to the natural hormone, providing insight into its potential as an agonist or antagonist.

Table 2: Kinetic Parameters for Estrogen Receptor Ligand Interactions Measured by SPR (Note: This table presents example data for known ER ligands to illustrate the kinetic parameters; specific data for this compound is not available.)

| Ligand | Receptor | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Equilibrium Dissociation Constant (Kₑ) (nM) |

|---|---|---|---|---|

| Estradiol | ERα | 1.2 x 10⁶ | 2.5 x 10⁻² | 21 |

| Estriol | ERα | 1.0 x 10⁶ | 1.8 x 10⁻² | 18 nih.gov |

| Tamoxifen (B1202) | ERα | 2.4 x 10³ | 4.1 x 10⁻⁴ | 170 |

| Estradiol | ERβ | 6.8 x 10⁵ | 4.8 x 10⁻³ | 7.1 |

Upon binding a ligand, the estrogen receptor undergoes a conformational change, which is a critical step in its activation. nih.gov This change, particularly in the C-terminal helix 12 (H12) of the ligand-binding domain, dictates whether the receptor can recruit co-activators (leading to an agonist response) or co-repressors (leading to an antagonist response). ohiolink.edu Ligand binding also promotes the formation of stable receptor dimers, which then bind to estrogen response elements on DNA to regulate gene transcription. nih.govohiolink.edu Different ligands can induce distinct conformations, leading to varied biological effects. nih.gov The specific conformational state induced by this compound would need to be investigated using techniques such as limited proteolysis or structural biology methods to understand its functional consequences.

Investigation of Non-Estrogen Receptor Mediated Molecular Targets

In addition to direct receptor binding, steroid derivatives can exert biological effects by interacting with enzymes involved in steroid hormone metabolism.

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that play a key role in the biosynthesis of active steroid hormones. Specifically, 17β-HSD type 1 catalyzes the conversion of the weak estrogen, estrone (B1671321), into the highly potent estradiol. nih.gov Inhibition of this enzyme is a therapeutic strategy for estrogen-dependent diseases. nih.govnih.gov Compounds with a steroidal scaffold can act as inhibitors of 17β-HSDs. Given its structural similarity to estradiol, this compound could potentially interact with the active site of 17β-HSD1 and other isoforms, thereby inhibiting the production of estradiol. Studies would be required to determine its inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) against various 17β-HSD enzymes.

Table 3: Inhibition of 17β-HSD1 by Various Compounds (Note: This table provides examples of 17β-HSD1 inhibitors; specific data for this compound is not available.)

| Compound | Enzyme Source | IC₅₀ (nM) |

|---|---|---|

| PBRM (non-steroidal inhibitor) | Human Placental Microsomes | ~15 |

| Apigenin (Flavonoid) | Recombinant Human 17β-HSD1 | 1,100 |

Downstream Signaling Pathway Modulation in Cellular Models

There is no available research data detailing how this compound modulates downstream signaling pathways in cellular models.

Cellular Uptake and Intracellular Localization Mechanisms in Research Models

There is no available research data on the cellular uptake and intracellular localization of this compound in research models.

Gene Expression Regulation in Vitro

There is no available research data on the regulation of gene expression by this compound in in vitro systems.

Preclinical Pharmacological Evaluation and Efficacy Studies

In Vitro Anti-proliferative and Cytotoxic Activity in Cancer Cell Lines

No published studies were identified that specifically investigated the in vitro anti-proliferative or cytotoxic activity of 15,16-Dehydro Estradiol (B170435) 3-Benzyl Ether in any cancer cell lines.

Induction of Apoptosis and Cell Cycle Modulation in Cellular Models

There is no available research data on the ability of 15,16-Dehydro Estradiol 3-Benzyl Ether to induce apoptosis or modulate the cell cycle in cellular models.

Mechanistic Studies in Primary Cell Cultures

No mechanistic studies of this compound in primary cell cultures have been reported in the scientific literature.

In Vivo Efficacy in Established Animal Models of Disease (e.g., Xenograft Models)

A search for in vivo efficacy studies, including those using xenograft models, for this compound yielded no results.

Evaluation in Non-Human Primate Models (if applicable and non-clinical)

There is no information available in the public domain regarding the evaluation of this compound in any non-human primate models for non-clinical assessment.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis

Impact of the 15,16-Dehydro Moiety on Receptor Affinity and Biological Activity

The introduction of a double bond at the C15-C16 position within the D-ring of the steroid nucleus represents a significant structural modification that markedly influences the compound's interaction with the estrogen receptor (ER). Research on analogous estrone (B1671321) derivatives with this feature suggests that the 15,16-dehydro moiety can lead to a notable shift in biological activity, potentially conferring inhibitory effects on the estrogen receptor. medvik.cznih.gov

A key hypothesis is that the presence of this double bond alters the electronic properties of the D-ring. It may reduce the electron density of the adjacent keto group (in estrone analogs) or hydroxyl group (in estradiol (B170435) analogs), which is a critical site for hydrogen bonding within the receptor's ligand-binding domain. nih.gov This alteration can weaken the agonistic signal typically initiated by estradiol binding.

Furthermore, studies involving molecular docking of a large library of steroid compounds have identified derivatives with a D-ring double bond as having promising ER inhibitory activity, comparable to established clinical inhibitors like tamoxifen (B1202) and fulvestrant. medvik.cznih.gov The mechanism proposed for this inhibitory action differs from that of traditional antagonists like fulvestrant. For instance, some analogs with this feature have been shown to decrease the cellular levels of ERα and the expression of its downstream target, the progesterone (B1679170) receptor. nih.gov This suggests that the 15,16-dehydro functionality may induce a conformational change in the receptor that promotes its degradation or interferes with its transcriptional activity through alternative pathways. Another possibility is that these compounds may be metabolized into active substances that exert the inhibitory effect. nih.gov

Role of the 3-Benzyl Ether Group in Ligand-Receptor Interactions

The 3-benzyl ether group plays a crucial role in defining the pharmacological profile of 15,16-Dehydro Estradiol 3-Benzyl Ether. The phenolic hydroxyl group at the C3 position of estradiol's A-ring is paramount for high-affinity binding to the estrogen receptor, acting as a critical hydrogen bond donor. nih.govresearchgate.net By replacing this hydroxyl with a benzyl (B1604629) ether, the compound's direct binding affinity is typically reduced, as the capacity for this key hydrogen bond is lost.

However, this modification is a common and effective prodrug strategy. The ether linkage protects the phenolic group from rapid first-pass metabolism (e.g., glucuronidation or sulfation) in the liver and intestines, which is a major route of inactivation for oral estradiol. wikipedia.org This protection can lead to significantly improved oral bioavailability and a prolonged duration of action. For example, another estradiol ether, estradiol 3-saccharinylmethyl ether (E2SME), was found to be 9-fold more potent than estradiol when administered orally in rats, a direct result of its increased bioavailability and longer half-life. wikipedia.org It is plausible that the 3-benzyl ether group in this compound serves a similar function, being cleaved in vivo to release the active, de-benzylated steroid at the target tissue.

The benzyl group itself, being a bulky and hydrophobic moiety, also influences ligand-receptor interactions. The estrogen receptor's binding pocket is largely hydrophobic, and the receptor can often accommodate larger substituents at certain positions. nih.gov The presence of the benzyl group could lead to additional van der Waals or hydrophobic interactions with amino acid residues in the binding site, potentially influencing the ligand's orientation and the resulting conformational state of the receptor. Studies on other estradiol analogs with substituents at the 3-position have shown that such modifications can significantly modulate activity, sometimes leading to an opposite binding orientation compared to the natural substrate. nih.gov

Analysis of Substituent Effects on the Benzyl Moiety and Steroid Skeleton

The biological activity of steroid-based ligands can be finely tuned by introducing various substituents onto the core scaffold or its peripheral groups. The structure-activity relationship (SAR) of this compound can be analyzed by considering potential modifications at both the benzyl group and the steroid nucleus.

Substituent Effects on the Benzyl Moiety: While specific data on substituted benzyl ethers of 15,16-dehydro estradiol are limited, general principles from related compounds offer insight. Studies on other estrogen receptor modulators show that substituents on aromatic rings can significantly impact activity. For instance, the presence of electron-withdrawing groups on the benzyl ring could influence the lability of the ether bond, potentially affecting its cleavage rate and the release of the active compound. mdpi.com Conversely, the addition of hydrophobic or electron-donating groups could alter interactions with the receptor pocket. In studies of other chemical scaffolds, the selective hydrogenolysis of benzyl protective groups can be influenced by substituents on the aromatic ring, indicating that such modifications can alter the chemical properties of the entire moiety. researchgate.net

Substituent Effects on the Steroid Skeleton: Modifications to the steroid skeleton itself are a well-established method for altering receptor affinity and functional activity.

A-Ring: The aromatic A-ring is a cornerstone of estrogen activity. Introducing substituents here can have profound effects. For example, 2-substituted estrogen-3-O-sulfamates demonstrate that small alkyl or methoxy (B1213986) groups at the C2 position can yield potent anti-proliferative agents. researchgate.net

B- and C-Rings: The central rings provide the rigid structure that correctly positions the key functional groups in the A and D rings. Bulky substituents at positions like 7α and 11β are tolerated by the estrogen receptor and are a key feature of many selective estrogen receptor modulators (SERMs) and antagonists. nih.govrhhz.net

D-Ring: The D-ring is a critical site for modulating activity. Besides the 15,16-unsaturation, substitutions at C16 and C17 are common. For instance, introducing a 17α-benzyl substituent into certain 2-substituted estrogen sulfamates was found to be detrimental to anti-proliferative activity. nih.gov In contrast, converting the 17-keto group of estrone analogs to a 17-oxime can enhance anti-proliferative effects, highlighting the importance of hydrogen bonding capabilities around the D-ring. nih.gov

The following table summarizes the observed effects of substituents at various positions on the estradiol skeleton based on studies of different analogs.

Comparative Analysis with Estradiol and Other Synthetic Estrogen Analogs

The pharmacological character of this compound is best understood when compared with the parent hormone, estradiol, and other synthetic analogs that have defined mechanisms of action.

Comparison with Estradiol: Estradiol is the archetypal estrogen receptor agonist. Its binding affinity for both ERα and ERβ is the benchmark against which other ligands are measured (Relative Binding Affinity, RBA = 100). This high-affinity binding is driven by key interactions: a hydrogen bond from the C3-phenolic hydroxyl and another to the C17β-hydroxyl, all within a snug hydrophobic pocket. nih.gov this compound differs in two key aspects: the C3-hydroxyl is masked as a benzyl ether, and the D-ring is unsaturated. The C3-ether modification would make it a prodrug with low initial receptor affinity, while the 15,16-dehydro feature may impart inhibitory properties upon the released active molecule. nih.govwikipedia.org

Comparison with Synthetic Estrogen Analogs: The world of synthetic estrogens is diverse, encompassing full agonists, antagonists, and selective estrogen receptor modulators (SERMs).

Selective Estrogen Receptor Modulators (SERMs): Compounds like tamoxifen and raloxifene (B1678788) exhibit tissue-selective agonist or antagonist activity. nih.govwikipedia.org They typically feature a non-steroidal core with a critical side chain that repositions helix 12 of the receptor's ligand-binding domain, blocking the coactivator binding surface and thus antagonizing transcription. The inhibitory action proposed for the 15,16-dehydro moiety appears to operate through a different mechanism than these classical SERMs. nih.gov

Pure Antagonists (SERDs): Fulvestrant is a selective estrogen receptor downregulator (SERD) that binds to the ER and promotes its degradation. The finding that some 15,16-dehydro analogs can also decrease ER levels suggests a potentially shared, though not identical, mechanistic outcome. nih.gov

Other Modified Steroids: A vast number of steroidal estrogens have been synthesized. For instance, 17α-ethinylestradiol, a common component of oral contraceptives, has enhanced potency due to the ethinyl group slowing its metabolism. rhhz.net Analogs with modified A-rings, such as 2-methoxyestradiol, are metabolites with potent anti-cancer properties but no estrogenic activity. researchgate.net

The following table provides a comparative overview of different estrogenic compounds.

Stereochemical Influences on Activity and Selectivity

Stereochemistry is a pivotal determinant of a ligand's biological activity, profoundly influencing its affinity and selectivity for protein targets. nih.govnih.govnih.gov For estrogen receptors, the precise three-dimensional arrangement of a ligand is crucial for its ability to bind effectively and elicit a specific functional response.

The natural hormone, 17β-estradiol, has a specific stereoconfiguration that is perfectly complemented by the architecture of the ER binding pocket. Even subtle changes to this configuration can dramatically alter or abolish activity. Studies on various chiral ligands have consistently demonstrated that estrogen receptors exhibit stereoselective binding and transactivation. nih.govresearchgate.net

For example, research on the enantiomers of the synthetic estrogen indenestrol (B48675) A showed that the S-enantiomer was a more potent activator of ERα, while the R-enantiomer was more potent on ERβ, demonstrating that stereochemistry can dictate receptor subtype selectivity. nih.gov This selectivity is governed by subtle differences in the amino acid composition of the ligand-binding domains of ERα and ERβ. A single amino acid change (Leu384 in ERα to Met in ERβ) can be responsible for the differential recognition of enantiomers. nih.gov

In the context of this compound, the stereocenters of the original estradiol core (at C8, C9, C13, C14, and C17) are critical for maintaining the fundamental shape required for receptor recognition. Any alteration in the synthesis that leads to different stereoisomers would be expected to have a significant impact on biological activity. The planarity introduced by the C15-C16 double bond also affects the D-ring's conformation, which in turn influences how the C17-hydroxyl group (or a substituent) is presented to the receptor. This interaction is vital, as the C17-hydroxyl typically acts as a hydrogen bond acceptor. nih.gov The stereoselective uptake by cellular transport proteins can also be a factor, where only isomers with a specific configuration are efficiently brought into the cell to interact with the receptor. nih.govnih.gov

Preclinical Pharmacokinetics and Metabolism Non Human in Vitro and in Vivo

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes (Non-Human)

The initial assessment of a compound's metabolic fate is often conducted using in vitro systems derived from the liver, the primary site of drug metabolism. thermofisher.com These assays determine a compound's susceptibility to metabolism, which helps in predicting its in vivo hepatic clearance and potential for drug-drug interactions. nuvisan.com The two most common systems used are liver microsomes and hepatocytes from various preclinical species (e.g., rat, mouse, dog, monkey) to understand potential species differences. nuvisan.com

Hepatic Microsomes: These are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. mercell.com In a typical assay, the test compound is incubated with liver microsomes in the presence of a necessary cofactor, NADPH, which initiates the metabolic reactions. mercell.com Samples are taken at various time points, and the disappearance of the parent compound is monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.com

Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II (e.g., glucuronidation, sulfation) metabolic enzymes. thermofisher.com Using cryopreserved or fresh hepatocytes provides a more comprehensive picture of metabolic pathways. thermofisher.com The experimental setup is similar to the microsomal assay, where the compound is incubated with a suspension of hepatocytes, and its concentration is measured over time to determine metabolic rate. thermofisher.comnih.gov

From these experiments, key parameters such as the metabolic half-life (t½) and the in vitro intrinsic clearance (CLint) are calculated. nuvisan.com A short half-life suggests rapid metabolism, while a long half-life indicates greater stability. This data allows for the rank-ordering of compounds based on their metabolic lability. thermofisher.com

Illustrative Data Table: In Vitro Metabolic Stability

This table presents representative data and does not reflect actual experimental results for 15,16-Dehydro Estradiol (B170435) 3-Benzyl Ether.

| Species | Test System | Half-Life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells) |

|---|---|---|---|

| Rat | Liver Microsomes | 25 | 27.7 |

| Mouse | Liver Microsomes | 15 | 46.2 |

| Dog | Liver Microsomes | 45 | 15.4 |

| Monkey | Liver Microsomes | 60 | 11.6 |

| Rat | Hepatocytes | 20 | 34.7 |

Identification and Characterization of Metabolites in Preclinical Systems

Following the determination of metabolic stability, subsequent studies focus on identifying the chemical structures of the metabolites formed. This process, known as metabolite profiling or identification, is crucial for understanding the pathways of elimination and identifying any potentially pharmacologically active or reactive metabolites.

The same in vitro incubation samples from microsomal and hepatocyte stability assays are typically used for this analysis. Advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS), are employed to detect and structurally elucidate the metabolites. By comparing the mass spectra of the parent compound with the new peaks that appear over the incubation period, potential metabolic transformations can be identified. Common metabolic pathways for steroidal compounds include hydroxylation, oxidation, and conjugation (e.g., glucuronidation, sulfation). For a compound like 15,16-Dehydro Estradiol 3-Benzyl Ether, potential metabolic pathways could include hydroxylation on the steroid core, O-debenzylation of the ether group, or subsequent conjugation of the resulting hydroxyl groups.

Illustrative Data Table: Potential Metabolites Identified in Preclinical In Vitro Systems

This table presents hypothetical data and does not reflect actual experimental results for this compound.

| Metabolite ID | Proposed Biotransformation | Test System(s) Where Detected |

|---|---|---|

| M1 | Mono-hydroxylation | Rat, Mouse, Dog, Monkey Microsomes; Rat Hepatocytes |

| M2 | O-debenzylation | Rat, Mouse Hepatocytes |

| M3 | M1 + Glucuronide Conjugation | Rat, Mouse Hepatocytes |

Absorption, Distribution, and Excretion Studies in Animal Models

While in vitro studies provide valuable initial data, in vivo studies in animal models are necessary to understand the full pharmacokinetic profile of a compound within a living organism. These studies measure the absorption, distribution, and excretion (ADME) of the compound. Typically conducted in rodent (rat, mouse) and non-rodent (dog, monkey) species, these studies involve administering the compound and collecting blood, urine, and feces samples over time.

Absorption: The extent and rate at which the compound enters the bloodstream after administration.

Distribution: The process by which the compound reversibly leaves the bloodstream and enters various tissues of the body.

Excretion: The removal of the compound and its metabolites from the body, primarily through urine and feces.

Often, a radiolabeled version of the compound is used to facilitate the tracking of all drug-related material. These studies provide essential pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), volume of distribution (Vd), and elimination half-life (t½).

Illustrative Data Table: Pharmacokinetic Parameters in Rats (Single Dose)

This table presents representative data and does not reflect actual experimental results for this compound.

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 450 |

| Tmax (hr) | 1.5 |

| AUC (ng·hr/mL) | 2100 |

| Vd (L/kg) | 3.5 |

| Elimination t½ (hr) | 4.2 |

Enzyme Induction and Inhibition Profiles in Preclinical Species

A compound's potential to interact with drug-metabolizing enzymes is a critical aspect of its preclinical evaluation. Such interactions can lead to significant drug-drug interactions in a clinical setting.

Enzyme Inhibition: This refers to the ability of a compound to block the activity of a metabolic enzyme, such as a specific CYP isozyme. Reversible and irreversible inhibition studies are conducted in vitro using human and preclinical species' liver microsomes. The compound is co-incubated with known substrates for major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), and any decrease in the metabolism of these substrates is measured. The results are typically reported as an IC₅₀ value (the concentration of the compound required to cause 50% inhibition).

Enzyme Induction: This refers to the ability of a compound to increase the synthesis of a metabolic enzyme. This is typically evaluated in cultured hepatocytes from preclinical species and humans. Hepatocytes are exposed to the compound for a period (e.g., 48-72 hours), and changes in messenger RNA (mRNA) levels and/or the enzymatic activity of key CYP enzymes are measured. An increase in enzyme activity suggests an induction potential.

Illustrative Data Table: Cytochrome P450 Inhibition Profile (IC₅₀, µM)

This table presents representative data and does not reflect actual experimental results for this compound.

| CYP Isozyme | Human | Rat | Dog |

|---|---|---|---|

| CYP1A2 | > 50 | > 50 | > 50 |

| CYP2C9 | 28.5 | N/A | 45.1 |

| CYP2C19 | 35.2 | N/A | > 50 |

| CYP2D6 | > 50 | 18.9 | > 50 |

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel steroid compounds like 15,16-Dehydro Estradiol (B170435) 3-Benzyl Ether. This technique provides highly accurate mass measurements, which are critical for confirming the elemental composition of the molecule. The exact mass of 15,16-Dehydro Estradiol 3-Benzyl Ether has been determined to be 360.20900 amu, corresponding to the molecular formula C₂₅H₂₈O₂. This level of precision allows researchers to distinguish between compounds with the same nominal mass but different elemental formulas, ensuring confidence in the identity of the synthesized compound.

In metabolic studies, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful strategy for the identification of metabolites of estradiol and its derivatives. nih.govmdpi.com While specific metabolite identification for this compound is not extensively documented in publicly available literature, the general approach involves incubating the compound with liver microsomes or in whole-animal models. The resulting biological samples are then analyzed by LC-HRMS. By comparing the mass spectra of the parent compound with those of its potential metabolites, researchers can identify biotransformations such as hydroxylation, demethylation, and conjugation. The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to these metabolic products, providing crucial insights into the metabolic pathways of the compound. pharmaron.com

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₂₈O₂ | |

| Molecular Weight | 360.49 g/mol | scbt.com |

| Exact Mass | 360.20900 amu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including complex steroidal structures. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be utilized to unequivocally confirm its chemical structure.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The spectrum of this compound would be expected to show characteristic signals for the aromatic protons of the benzyl (B1604629) ether group and the steroidal A-ring, as well as signals for the olefinic protons in the D-ring at positions 15 and 16. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization states.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for determining the purity of chemical compounds and for their quantification in various samples. For this compound, a reversed-phase HPLC method would typically be developed. This involves a nonpolar stationary phase (such as a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol.

The purity of a research sample of this compound is assessed by injecting a solution of the compound into the HPLC system. The output, a chromatogram, will ideally show a single major peak corresponding to the target compound. The presence of other peaks would indicate impurities, and the area of these peaks relative to the main peak can be used to quantify the purity level.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a certified reference standard of this compound. The peak area of the compound in an unknown sample can then be compared to the calibration curve to determine its concentration. The development of such HPLC methods is crucial for quality control and for ensuring the accuracy of results in subsequent biological assays. researchgate.netresearchgate.net

Table 2: Representative HPLC Method Parameters for Estradiol Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a wavelength appropriate for the aromatic rings (e.g., 280 nm) |

| Injection Volume | 10-20 µL |

Bioanalytical Method Development for Quantification in Preclinical Biological Matrices

The quantification of this compound in preclinical biological matrices such as plasma, serum, or tissue homogenates is essential for pharmacokinetic and metabolic studies. The development of a robust bioanalytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a multi-step process. researchgate.netwaters.comnih.gov

The first step involves developing an efficient extraction method to isolate the analyte from the complex biological matrix. This could involve liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. The goal is to maximize the recovery of the analyte while minimizing interferences from endogenous components of the matrix. waters.comnih.gov

The next step is the optimization of the LC-MS/MS parameters. For the LC separation, a suitable column and mobile phase are chosen to achieve good chromatographic resolution of the analyte from any remaining matrix components. For the MS/MS detection, the instrument is tuned to specifically detect the parent ion of this compound and a characteristic fragment ion. This is known as multiple reaction monitoring (MRM) and provides high selectivity and sensitivity.

Finally, the method is validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability. This involves analyzing quality control samples at different concentrations to demonstrate the reliability of the method for its intended purpose. researchgate.net

Ligand Binding Assays for Receptor Interaction Quantification

To understand the biological activity of this compound, particularly its potential as an estrogenic compound, ligand binding assays are performed to quantify its interaction with estrogen receptors (ERα and ERβ). These assays measure the affinity of a ligand for its receptor.

A common format for this is a competitive binding assay. In this setup, a radiolabeled form of a known estrogen, such as [³H]-estradiol, is incubated with the estrogen receptor in the presence of varying concentrations of the unlabeled test compound, this compound. The test compound will compete with the radiolabeled estradiol for binding to the receptor.

By measuring the amount of radioactivity bound to the receptor at each concentration of the test compound, a competition curve can be generated. From this curve, the IC₅₀ value can be determined, which is the concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand. The binding affinity (Ki) can then be calculated from the IC₅₀ value. A lower Ki value indicates a higher binding affinity. researchgate.netnih.govuthscsa.edunih.govacs.org

Table 3: Parameters Determined from Ligand Binding Assays

| Parameter | Description |

| IC₅₀ | The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. |

| Ki | The inhibition constant for a ligand; the concentration of competing ligand that would occupy 50% of the receptors if no radioligand were present. |

| Relative Binding Affinity (RBA) | The ratio of the affinity of a test compound to that of a reference compound (e.g., estradiol) for a specific receptor, often expressed as a percentage. |

Theoretical and Computational Chemistry Approaches

Molecular Docking Studies with Estrogen Receptors and Target Enzymes

Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govresearchgate.net This technique is instrumental in understanding the binding mechanisms of estrogenic compounds to their receptors, such as Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ), as well as to enzymes involved in their metabolism. nih.govmdpi.com

Despite the common application of molecular docking to various estradiol (B170435) derivatives to predict their binding affinity and interaction patterns, no specific molecular docking studies featuring 15,16-Dehydro Estradiol 3-Benzyl Ether in complex with estrogen receptors or other relevant enzymes have been identified in the reviewed literature. Therefore, no data on its binding energy, interaction modes, or specific amino acid contacts within these target proteins is available.

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.com In drug discovery and molecular biology, MD simulations provide insights into the flexibility of proteins and ligands, the stability of their complexes, and the detailed energetic and conformational changes that occur upon binding. mdpi.com

No published molecular dynamics simulations were found for this compound. Consequently, there is no available data regarding the stability of its potential complexes with biological targets like estrogen receptors, nor are there findings on the dynamic behavior of this specific compound within a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are used to predict the activity of new, untested compounds based on their structural features. researchgate.net

A search of the scientific literature did not yield any QSAR models that have been developed or validated using this compound as part of the training or test set. As such, there are no predictive equations or models available to estimate its biological activity based on its physicochemical properties or structural descriptors.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net These methods can determine parameters like molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and reactivity indices, which help in understanding a molecule's chemical behavior and reaction mechanisms. researchgate.net

There are no specific quantum chemical calculations reported for this compound in the available literature. Therefore, data regarding its electronic structure, orbital energies, and theoretical reactivity are not available.

Pharmacophore Modeling and Virtual Screening for Novel Analogs

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are then used in virtual screening to search large compound databases for new molecules that match the pharmacophore and are therefore likely to be active.

No studies were found that have developed or utilized a pharmacophore model based on this compound. Furthermore, this compound has not been reported as a "hit" in any published virtual screening campaigns for novel analogs of estrogenic compounds.

Emerging Research Avenues and Future Directions

Exploration of Novel Preclinical Therapeutic Applications

The primary role of 15,16-Dehydro Estradiol (B170435) 3-Benzyl Ether in preclinical research is as a synthetic intermediate in the creation of novel estradiol analogs. The benzyl (B1604629) ether group at the C3 position serves as a protecting group, allowing for specific chemical modifications at other positions of the steroid nucleus. This strategic protection is crucial for developing derivatives with potentially enhanced therapeutic properties.

Research in this area is focused on synthesizing estradiol derivatives that could offer advantages over existing estrogenic therapies. For instance, studies on related estradiol ethers have explored their potential as neuroprotective agents against oxidative stress. Although not directly studying 15,16-Dehydro Estradiol 3-Benzyl Ether, research into 17β-alkoxyestra-1,3,5(10)-trienes, synthesized from the related precursor 3-O-benzyl-17β-estradiol, has shown that modification of the estradiol backbone can lead to compounds with significant biological activity.

The 15,16-dehydro bond within the D-ring of the steroid is another site for potential chemical elaboration. This unsaturation offers a chemical handle for the introduction of various functional groups, which could modulate the compound's interaction with biological targets. The development of derivatives from this scaffold could lead to new therapeutic agents for conditions where estrogen signaling plays a critical role, such as hormone-dependent cancers and endometriosis. Research into 3-substituted estrone (B1671321) and estradiol derivatives has aimed to inhibit 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in the progression of these diseases. mdpi.com

Development of Advanced Research Tools and Probes

The structure of this compound makes it a valuable precursor for the synthesis of advanced research tools and probes. The benzyl ether can be selectively cleaved to reveal the free phenol, while the 15,16-double bond can be functionalized to attach reporter groups, such as fluorescent tags or biotin.

These custom-synthesized probes are instrumental in studying the localization, trafficking, and dynamics of estrogen receptors (ERα and ERβ) within cells. By visualizing these processes, researchers can gain a deeper understanding of how estrogenic signaling is regulated and how it becomes dysregulated in disease states.

Furthermore, this compound can be used to create affinity-based probes for identifying and characterizing proteins that interact with the estradiol scaffold. Such studies are critical for discovering new binding partners and understanding the broader biological context of estrogen signaling. For example, affinity-labeling techniques using steroid derivatives have been employed to study the binding sites of enzymes like estradiol 17β-dehydrogenase. nih.gov

Identification of Unexplored Molecular and Cellular Targets

While the primary targets of estradiol and its derivatives are the nuclear estrogen receptors, there is growing evidence for non-classical estrogen signaling pathways mediated by other proteins. This compound and its derivatives can be used as chemical tools to explore these uncharted territories of the estrogen signaling landscape.

By systematically modifying its structure, researchers can design molecules that preferentially interact with these alternative targets. This approach could lead to the identification of novel receptors or binding proteins that contribute to the diverse physiological effects of estrogens. The synthesis and biological evaluation of various steroidal derivatives are ongoing in many research groups to explore their effects on different cellular targets.

Integration of Omics Data in Preclinical Research

The full potential of novel steroid derivatives can be realized through their integration with "omics" technologies. Transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by a specific compound.

In the context of this compound, its derivatives can be used to treat cells or animal models, followed by comprehensive omics analysis. This powerful combination can help to:

Identify gene expression signatures associated with the compound's activity.

Discover protein interaction networks that are modulated by the compound.

Reveal metabolic pathways that are altered in response to treatment.

This data-rich approach can provide unbiased insights into the mechanism of action of novel steroid derivatives and help to identify potential biomarkers for their efficacy.

Addressing Remaining Research Gaps and Challenges

Despite its potential, the research landscape for this compound is still in its infancy. Several key challenges and research gaps need to be addressed to fully exploit its capabilities:

Lack of Direct Biological Data: There is a significant lack of published studies on the direct biological effects of this compound itself. Most of the current understanding is inferred from its role as a synthetic precursor.

Synthetic Complexity: The multi-step synthesis of derivatives from this precursor can be complex and time-consuming, potentially limiting its widespread use.

Understanding Structure-Activity Relationships: A systematic exploration of how modifications to the this compound scaffold affect biological activity is needed to guide the rational design of new compounds.

In Vivo Studies: The majority of the foundational work with related compounds has been conducted in vitro. Future research must focus on evaluating the in vivo efficacy, pharmacokinetics, and safety of novel derivatives in relevant animal models.

Q & A

Q. What synthetic methodologies are most reliable for preparing 15,16-Dehydro Estradiol 3-Benzyl Ether?

The Williamson ether synthesis is a foundational method for introducing benzyl ether groups. For example, benzyl chloride can react with dehydroestradiol derivatives under alkaline conditions (e.g., NaH or KOH) to form the ether bond . However, regioselectivity must be carefully controlled, as steric hindrance from the 15,16-dehydro structure may require optimized reaction times or catalysts. Evidence from analogous compounds (e.g., equilenin 3-benzyl ether) suggests that protecting other hydroxyl groups (e.g., at C17) with temporary groups like methoxymethyl (MOM) can improve yield .

Q. How is the purity and structural integrity of this compound validated in research settings?

High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity, with thresholds ≥95% required for reproducible biological studies . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. For example, the benzyl ether group typically shows characteristic peaks at δ 4.5–4.7 ppm (CH2 of benzyl) and aromatic protons at δ 7.2–7.4 ppm in 1H-NMR . Mass spectrometry (MS) further confirms molecular weight, with [M+H]+ ions expected around m/z 377–380 based on related estradiol derivatives .

Q. What safety protocols are essential for handling this compound?

The compound is classified under GHS08 (suspected carcinogenicity and reproductive toxicity) and requires stringent handling. Researchers must use fume hoods, nitrile gloves, and lab coats. Storage should follow guidelines for hormonally active substances: sealed containers at 0–5°C in darkness to prevent degradation . Emergency procedures for spills include ethanol-based deactivation and avoiding high-pressure water streams .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data for this compound derivatives?

Contradictions in NMR or MS data often arise from impurities (e.g., residual solvents or unreacted starting materials) or stereoisomerism. For example, the 15,16-dehydro configuration may lead to unexpected splitting patterns in 1H-NMR due to restricted rotation. Researchers should cross-validate with 2D NMR (e.g., COSY or HSQC) and compare retention times in HPLC with authenticated standards .

Q. What experimental designs are optimal for studying the estrogenic activity of this compound?

In vitro assays (e.g., ERα/β binding affinity tests) require nanomolar concentrations due to the compound’s high potency. Estradiol benzoate derivatives have shown 10–100x higher receptor affinity than endogenous estradiol, suggesting similar protocols may apply . For in vivo studies, consider interspecies differences: murine models often require subcutaneous administration in lipid carriers (e.g., sesame oil) to mimic sustained release .

Q. How does the benzyl ether group influence the metabolic stability of 15,16-Dehydro Estradiol derivatives?

The benzyl ether at C3 acts as a protective group, reducing first-pass hepatic metabolism compared to free hydroxyl estradiols. However, in vivo stability studies using LC-MS/MS reveal that hepatic cytochrome P450 enzymes (e.g., CYP3A4) may still cleave the ether bond over time. Researchers should quantify metabolites (e.g., free estradiol) in plasma or tissue homogenates using derivatization techniques like pentafluorobenzoylation for enhanced GC–MS sensitivity .

Q. What strategies mitigate batch-to-batch variability in synthesis?

Variability often stems from incomplete dehydrogeneration at C15–16 or benzylation inefficiency. Implementing process analytical technology (PAT), such as in-line FTIR to monitor reaction progress, can improve consistency. Additionally, purification via flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ether/hexane mixtures ensures uniform crystallinity .

Data Contradictions and Solutions

- Purity Discrepancies : HPLC results may conflict with NMR integration due to non-UV-active impurities. Use evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) for comprehensive impurity profiling .

- Biological Activity Variability : Differences in cell-based assay outcomes (e.g., ER transactivation) may arise from solvent carriers (DMSO vs. ethanol). Standardize solvent concentrations to ≤0.1% and include vehicle controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.